(3-Chlorophenyl)methanesulfonyl chloride CAS number and molecular structure
(3-Chlorophenyl)methanesulfonyl chloride CAS number and molecular structure
An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonyl chloride
Abstract
(3-Chlorophenyl)methanesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its unique structural features—a reactive sulfonyl chloride moiety attached to a substituted benzyl group—make it a versatile building block for introducing the sulfonamide functional group, a well-established pharmacophore. This guide provides a comprehensive technical overview of (3-Chlorophenyl)methanesulfonyl chloride, detailing its chemical identity, molecular structure, synthesis, reactivity, and applications. Authored from the perspective of an application scientist, this document emphasizes the causality behind experimental choices, provides validated protocols, and offers insights into its practical use for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
(3-Chlorophenyl)methanesulfonyl chloride is an organosulfur compound valued for its role as a precursor in the synthesis of complex organic molecules.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
Core Identification
Precise identification is critical for regulatory compliance, procurement, and scientific accuracy. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Compound Name | (3-Chlorophenyl)methanesulfonyl chloride | [2][3][4] |
| CAS Number | 24974-73-0 | [2][3][4] |
| Molecular Formula | C₇H₆Cl₂O₂S | [2] |
| Molecular Weight | 225.09 g/mol | [2][3] |
| Purity (Typical) | ≥95% | [3][4] |
| SMILES | O=S(CC1=CC=CC(Cl)=C1)(Cl)=O | [5] |
Molecular Structure Analysis
The structure of (3-Chlorophenyl)methanesulfonyl chloride features a benzyl group substituted with a chlorine atom at the meta-position of the phenyl ring. This aromatic core is attached to a methanesulfonyl chloride functional group (-CH₂SO₂Cl). The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack, which is the basis of its synthetic utility.[6][7] The chlorine atom on the phenyl ring modulates the electronic properties and lipophilicity of the molecule and its subsequent derivatives, a feature often exploited in drug design to fine-tune pharmacokinetic and pharmacodynamic profiles.
Figure 1: 2D structure of (3-Chlorophenyl)methanesulfonyl chloride (CAS 24974-73-0).
Synthesis and Mechanistic Considerations
While specific, detailed preparations of (3-Chlorophenyl)methanesulfonyl chloride are proprietary or found in specialized literature, its synthesis generally follows established methods for preparing sulfonyl chlorides. A common and logical route involves the oxidative chlorination of a corresponding thiol or disulfide precursor.
General Synthetic Pathway
The most field-proven method for synthesizing sulfonyl chlorides involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene.[8] For compounds like the topic of this guide, the synthesis would likely start from (3-chlorophenyl)methanesulfonic acid.
Caption: Generalized synthesis of (3-Chlorophenyl)methanesulfonyl chloride.
Protocol: Synthesis from Methanesulfonic Acid Precursor
This protocol is a representative, generalized procedure based on well-established methods for converting sulfonic acids to sulfonyl chlorides.[9][10]
Objective: To synthesize (3-Chlorophenyl)methanesulfonyl chloride from (3-chlorophenyl)methanesulfonic acid.
Materials:
-
(3-chlorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM) as solvent
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). The entire apparatus must be flame-dried or oven-dried to exclude moisture, as sulfonyl chlorides and thionyl chloride are highly moisture-sensitive.[11]
-
Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with (3-chlorophenyl)methanesulfonic acid (1.0 eq) and anhydrous solvent (e.g., toluene, approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Scientist's Note: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent. This accelerates the conversion.
-
-
Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirred suspension via an addition funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Expertise Note: It is crucial to use a trap (e.g., a base trap with NaOH solution) to neutralize the toxic HCl and SO₂ gases evolved during the reaction and evaporation.
-
-
Purification: The crude product, a dark oil or solid, can be purified by vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) to yield the final product.
Reactivity and Key Applications in Drug Development
The synthetic utility of (3-Chlorophenyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[6][12]
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The sulfonamide group is a bioisostere of the amide bond, but with distinct properties: it is generally more stable to hydrolysis and possesses an additional hydrogen bond acceptor.[7] This makes it a highly desirable functional group in drug candidates. The reaction of (3-Chlorophenyl)methanesulfonyl chloride with an amine is the most direct route to incorporating this moiety.[12][13]
The reaction proceeds via nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride.[12] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.[8]
Caption: Workflow for the synthesis of sulfonamides from (3-Chlorophenyl)methanesulfonyl chloride.
Experimental Protocol: Synthesis of a Model Sulfonamide
Objective: To synthesize N-benzyl-(3-chlorophenyl)methanesulfonamide.
Materials:
-
(3-Chlorophenyl)methanesulfonyl chloride
-
Benzylamine
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) as solvent
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (3-Chlorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
Trustworthiness Note: Maintaining a low temperature controls the exothermic reaction. The excess base ensures complete scavenging of the HCl byproduct, driving the reaction to completion.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid is typically purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure N-benzyl-(3-chlorophenyl)methanesulfonamide.
Safety, Handling, and Storage
(3-Chlorophenyl)methanesulfonyl chloride is a hazardous chemical that requires careful handling.[1][14]
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[1][14] It is also harmful if swallowed, inhaled, or in contact with skin.[1][14] Upon contact with water or moisture, it can decompose to release toxic hydrogen chloride gas.[11][14]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15][16]
-
Handling: Avoid breathing dust or vapors.[14] Ensure adequate ventilation.[16] It is stable under normal temperatures and pressures but is incompatible with strong bases and oxidizing agents.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen) is recommended.[5]
Conclusion
(3-Chlorophenyl)methanesulfonyl chloride, identified by CAS number 24974-73-0, is a highly valuable and reactive intermediate in organic synthesis. Its utility is centered on its ability to efficiently form sulfonamides, a critical functional group in a vast number of pharmaceuticals. Understanding its structure, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this potent building block in the creation of novel chemical entities.
References
-
Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]
-
(3-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. (2011). Georganics. [Link]
-
(3-Chlorophenyl)methanesulfonyl chloride - High purity. Georganics. [Link]
-
CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE. Chemsrc. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Scilit. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. [Link]
-
Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]
-
Methanesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Methanesulfonyl chloride. ChemBK. [Link]
-
Methanesulfonyl chloride. Wikipedia. [Link]
Sources
- 1. (3-Chlorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]
- 2. scbt.com [scbt.com]
- 3. (3-Chlorophenyl)methanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. CAS#:24974-73-0 | (3-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE | Chemsrc [chemsrc.com]
- 5. 24974-73-0|(3-Chlorophenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. georganics.sk [georganics.sk]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
